1-Oxononan-4-YL acetate
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Overview
Description
1-Oxononan-4-YL acetate is an organic compound with the molecular formula C11H20O3. It is a derivative of nonanoic acid and is characterized by the presence of an oxo group at the first position and an acetate group at the fourth position. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxononan-4-YL acetate can be synthesized through several methods. One common approach involves the reaction of nonanal with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, with the formation of the acetate ester as the primary product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Oxononan-4-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Nonanoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
1-Oxononan-4-YL acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Oxononan-4-YL acetate involves its interaction with specific molecular targets. The oxo group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis to release acetic acid. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Nonanoic Acid: A carboxylic acid with similar chain length but lacking the oxo and acetate groups.
Nonanal: An aldehyde with a similar structure but without the acetate group.
Nonanol: An alcohol derivative with a hydroxyl group instead of the oxo group.
Uniqueness: 1-Oxononan-4-YL acetate is unique due to its combination of functional groups, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
35435-55-3 |
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Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
1-oxononan-4-yl acetate |
InChI |
InChI=1S/C11H20O3/c1-3-4-5-7-11(8-6-9-12)14-10(2)13/h9,11H,3-8H2,1-2H3 |
InChI Key |
NHHUJKRSGXNNQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCC=O)OC(=O)C |
Origin of Product |
United States |
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